2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide
Overview
Description
2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylphenyl group, a sulfonylamino group, and a furan ring
Preparation Methods
The synthesis of 2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a benzene ring to introduce a chlorine atom.
Introduction of the methylphenyl group: This step involves the alkylation of the chlorophenyl intermediate with a methylphenyl group.
Formation of the furan ring: The furan ring is introduced through a cyclization reaction.
Final coupling: The final step involves coupling the furan ring with the sulfonylamino intermediate to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide include:
2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]ethanoic acid: This compound has a similar structure but with an ethanoic acid group instead of the furan ring.
Methyl 2-(4-chlorophenyl)acetate: This compound has a similar chlorophenyl group but lacks the sulfonylamino and furan groups.
Phenoxy acetamide derivatives: These compounds share the acetamide group but have different substituents on the aromatic ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-16-8-10-19(11-9-16)29(26,27)24(14-17-5-2-3-7-20(17)22)15-21(25)23-13-18-6-4-12-28-18/h2-12H,13-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWOLQAAIVWIOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.